molecular formula C16H17ClN4O B2732156 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320664-05-7

8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2732156
CAS No.: 2320664-05-7
M. Wt: 316.79
InChI Key: XIDOHXAJXLDOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS# 2320664-05-7) is a high-purity chemical reagent for research use only. This compound features an 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . This molecule is a potent, systemically available inhibitor of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), an enzyme that breaks down endogenous lipid mediators like palmitoylethanolamide (PEA) . By inhibiting NAAA via a non-covalent mechanism of action, this compound helps preserve PEA levels, thereby potentiating its natural anti-inflammatory and analgesic effects at inflamed sites . This makes it a valuable pharmacological tool for investigating novel therapeutic approaches to chronic inflammatory conditions, pain, and neurodegenerative diseases . The molecular formula is C16H17ClN4O with a molecular weight of 316.79 g/mol . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-12-3-1-2-11(6-12)16(22)21-13-4-5-14(21)8-15(7-13)20-10-18-9-19-20/h1-3,6,9-10,13-15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDOHXAJXLDOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following features:

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 316.78 g/mol
  • CAS Number : 2320664-05-7

This compound contains a triazole moiety and a bicyclic structure that contribute to its unique biological profile.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the realm of receptor modulation. Notably, it has been studied for its interactions with various G protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Receptor Interaction

  • Kappa Opioid Receptor Antagonism : The compound has shown potent antagonistic activity at the kappa opioid receptor (KOR), with an IC50 value of approximately 20 nM. This selectivity is crucial for potential therapeutic applications in pain management and mood disorders .

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems through its interaction with GPCRs. Specifically, it may inhibit KOR-mediated signaling pathways, leading to altered neurotransmitter release and subsequent physiological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Analgesic Effects : In vivo studies demonstrated that the compound effectively reversed kappa agonist-induced diuresis in rats, suggesting potential analgesic properties .
  • CNS Exposure : Modifications to the scaffold of this compound have resulted in improved central nervous system (CNS) exposure, which is vital for therapeutic efficacy in treating neurological conditions .
  • Comparative Studies : A comparative analysis with other azabicyclo compounds indicated that variations in substituents significantly affect receptor affinity and selectivity, underscoring the importance of structural modifications in drug design.

Data Table

PropertyValue
Molecular Weight316.78 g/mol
Kappa Opioid Receptor IC5020 nM
CNS ExposureGood

Scientific Research Applications

Key Synthesis Approaches:

  • Enantioselective Desymmetrization : Utilizing achiral tropinone derivatives to achieve stereochemical control during the synthesis process.
  • Chiral Auxiliary Methods : Employing chiral auxiliaries to facilitate the formation of the azabicyclo structure.
  • Cycloaddition Reactions : Implementing cycloaddition strategies to create the bicyclic framework from simpler precursors.

Biological Activities

Research indicates that compounds with an azabicyclo[3.2.1]octane scaffold possess various biological activities, including:

  • Antimicrobial Properties : Studies have shown that triazole derivatives can exhibit significant antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses .

Therapeutic Applications

The therapeutic potential of 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is being explored in several areas:

Pain Management

Inhibition of NAAA activity has been associated with enhanced analgesic effects, making this compound a candidate for pain relief therapies.

Antimicrobial Agents

Given its promising antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents.

Cancer Treatment

Research into tropane alkaloids suggests potential applications in cancer therapy due to their ability to modulate biological pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to the azabicyclo[3.2.1]octane structure:

StudyFindings
Discusses enantioselective synthesis methods for tropane alkaloids and their biological activities
Identifies novel NAAA inhibitors with significant anti-inflammatory properties
Reviews synthetic methodologies for azabicyclo compounds and their pharmacological implications

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of the target compound, emphasizing substituent variations and their implications:

Compound Name Position 3 Substituent Position 8 Substituent Key Structural Differences Reference ID
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 2-Bromophenyl sulfonyl Sulfonyl vs. benzoyl; Br vs. Cl
8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl Naphthalene-1-sulfonyl Bulky sulfonyl group; fused aromatic ring
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane Bis(4-fluorophenyl)methoxyethyl 4-Fluorobenzyl Extended ether chain; fluorinated groups
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Isopropyl-5-methyl-1,2,4-triazolyl None (unsubstituted at position 8) Triazole alkylation; lack of benzoyl

Key Observations :

  • Substituent Flexibility : The target compound’s 3-chlorobenzoyl group at position 8 contrasts with sulfonyl (e.g., bromophenyl or naphthyl) or benzyl groups in analogues. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, whereas benzoyl groups may improve lipophilicity and membrane permeability .
  • Triazole Modifications : The 1,2,4-triazole at position 3 is conserved in many analogues but varies in alkylation patterns (e.g., methyl or isopropyl groups in ), which can alter steric bulk and electronic properties.

Physicochemical Properties

Comparative physicochemical data for select analogues:

Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) Density (g/cm³) pKa Reference ID
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 397.29 569.4 ± 60.0 1.77 ± 0.1 2.79 ± 0.12
8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 368.45 Not reported Not reported Not reported
3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate 538.56 (free base) Not reported Not reported ~7–9 (amine)

Key Observations :

  • Impact of Halogens: The bromine atom in increases molecular weight and density compared to non-halogenated analogues.
  • Polarity vs. Lipophilicity : Sulfonyl-containing compounds (e.g., ) exhibit higher predicted boiling points due to stronger intermolecular forces, whereas benzoyl or alkylated derivatives may prioritize lipophilicity for CNS penetration.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis of this bicyclic compound faces challenges in stereochemical control and regioselectivity due to its fused triazole and azabicyclooctane moieties. Optimizing reaction conditions (e.g., using DIPEA as a base or Pd-catalyzed cross-coupling) can improve yields. High-pressure liquid chromatography (HPLC) is critical for purification to achieve >95% purity, as noted in analogous syntheses of triazole-containing bicyclic systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and X-ray crystallography are pivotal. For example, NOESY NMR can resolve spatial proximity of protons in the bicyclic framework, while X-ray analysis (as demonstrated for similar azabicyclooctane derivatives) confirms stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for modifications at the 3-chlorobenzoyl or triazole positions?

  • Answer : SAR studies require systematic substitution at the 3-chlorobenzoyl group (e.g., replacing Cl with F or methyl) and triazole ring modifications (e.g., 1,2,3-triazole vs. tetrazole). Use parallel synthesis with varying substituents, followed by in vitro binding assays (e.g., receptor affinity or enzyme inhibition). Computational docking studies can predict binding modes and guide rational design .

Q. What methodological approaches resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound?

  • Answer : Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic equilibria in solution. Variable-temperature NMR and density functional theory (DFT) calculations can identify low-energy conformers. For example, in related compounds, X-ray data revealed rigid bicyclic cores, while NMR showed solvent-dependent shifts due to proton exchange .

Q. What are the critical considerations for translating in vitro pharmacological activity (e.g., receptor binding) to in vivo efficacy studies?

  • Answer : Key factors include pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) and blood-brain barrier permeability (if targeting CNS receptors). For example, triazole-containing bicyclic compounds often exhibit improved metabolic stability compared to non-heterocyclic analogs, but may require formulation adjustments for bioavailability .

Q. How can computational methods (e.g., molecular dynamics) predict interactions between this compound and biological targets like enzymes or GPCRs?

  • Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model binding poses and stability. Focus on the triazole ring’s hydrogen-bonding capacity and the chlorobenzoyl group’s hydrophobic interactions. Validate predictions with mutagenesis studies on target residues .

Q. What experimental strategies address contradictory results in biochemical assays (e.g., agonist vs. antagonist activity across cell lines)?

  • Answer : Contradictions may stem from cell-specific receptor isoforms or assay conditions (e.g., calcium flux vs. cAMP assays). Use orthogonal assays (e.g., β-arrestin recruitment and ligand-binding kinetics) and compare results across multiple cell lines. For example, triazole derivatives showed varying efficacy in HEK293 vs. CHO cells due to differences in receptor coupling .

Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and oxidative conditions to guide formulation development?

  • Answer : Conduct forced degradation studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitor via HPLC.
  • Oxidative stress : Expose to H2O2 (3% v/v) and analyze degradation products via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.